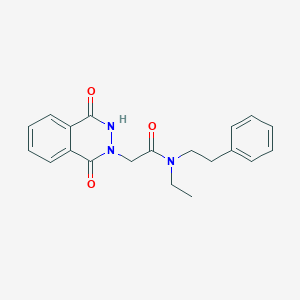![molecular formula C22H27ClN2O4S B7551135 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research due to its unique properties. CPCA is a selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in a variety of cancer cells.
Mécanisme D'action
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide inhibits CA IX by binding to its active site, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in extracellular pH, which in turn affects various cellular processes such as cell signaling, metabolism, and gene expression. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumor cells, which is essential for tumor growth and metastasis. Furthermore, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide is its selectivity towards CA IX, which allows for targeted inhibition of tumor cells without affecting normal cells. Additionally, this compound has been shown to have minimal toxicity in animal models, making it a promising candidate for clinical trials. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide research, including:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the synergistic effects of this compound with other anti-cancer agents.
3. Development of this compound analogs with improved solubility and efficacy.
4. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
5. Investigation of the role of CA IX in other diseases, such as ischemic heart disease and stroke.
Conclusion:
In summary, this compound is a promising compound that has been extensively used in scientific research to investigate the role of carbonic anhydrase IX in cancer cells. This compound has shown anti-tumor effects in various cancer cell lines and has minimal toxicity in normal cells. However, further research is needed to optimize its synthesis, improve its solubility, and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide involves the reaction of 4-chloro-2-cyclohexylphenol with 1-(3-sulfamoylphenyl)ethylamine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain pure this compound. The overall yield of the synthesis method is around 50%.
Applications De Recherche Scientifique
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been extensively used in scientific research to investigate the role of carbonic anhydrase IX in cancer cells. CA IX is a transmembrane protein that is overexpressed in hypoxic (low oxygen) conditions, which are commonly found in solid tumors. This compound has been shown to selectively inhibit CA IX, leading to a decrease in tumor cell proliferation, invasion, and metastasis.
Propriétés
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(17-8-5-9-19(12-17)30(24,27)28)25-22(26)14-29-21-11-10-18(23)13-20(21)16-6-3-2-4-7-16/h5,8-13,15-16H,2-4,6-7,14H2,1H3,(H,25,26)(H2,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPCAAVLOKGVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide](/img/structure/B7551086.png)
![Methyl 2-[[2-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551092.png)
![4-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7551103.png)
![1-(2-Methylmorpholin-4-yl)-2-[3-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl]ethanone](/img/structure/B7551111.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B7551112.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551129.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
